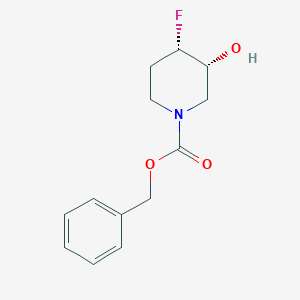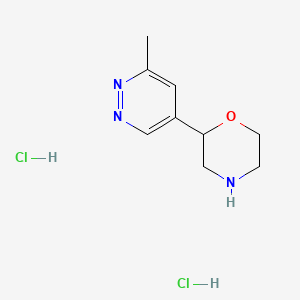
cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C13H16FNO3 It is known for its unique structural features, which include a piperidine ring substituted with a fluoro and hydroxy group, and a benzyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluoro and Hydroxy Groups: The fluoro and hydroxy groups are introduced via selective fluorination and hydroxylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluoro group or to convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or removal of the fluoro group.
Substitution: Formation of new compounds with different functional groups replacing the fluoro group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid methyl ester
- trans-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- cis-4-Chloro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluoro vs. chloro) or different ester groups (e.g., benzyl vs. methyl) can significantly affect the compound’s properties.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
- Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester can make it more suitable for specific research or industrial purposes.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H16FNO3 |
|---|---|
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
benzyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 |
InChI-Schlüssel |
HNBFJUNWIWJEJJ-NWDGAFQWSA-N |
Isomerische SMILES |
C1CN(C[C@H]([C@H]1F)O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)




![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)



![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)


